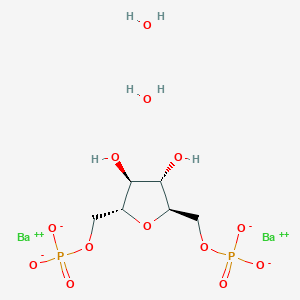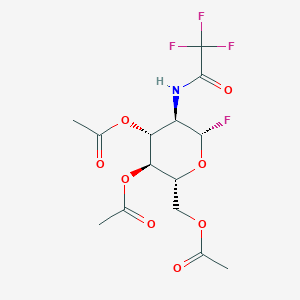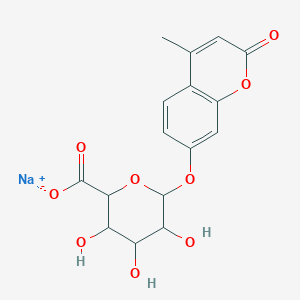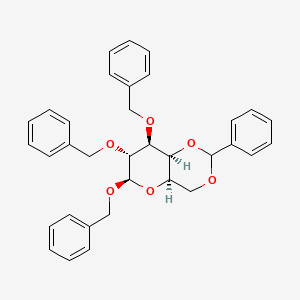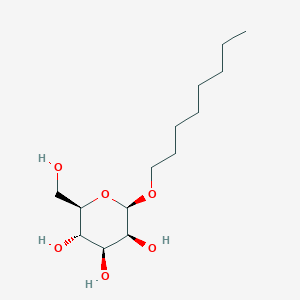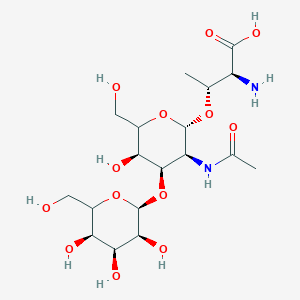
4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt, also known as 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt, is a useful research compound. Its molecular formula is C₁₈H₂₀KNO₁₁S and its molecular weight is 497.51. The purity is usually 95%.
BenchChem offers high-quality 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Application in Hexosaminidase Assays
Scientific Field
This compound is used in the field of Biochemistry , specifically in Enzymology .
Summary of the Application
The compound is a fluorogenic substrate for β-hexosaminidases, enzymes that remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues from a number of glycoconjugates . This application is particularly important for the diagnosis of a family of lysosomal storage disorders, the GM2 gangliosidoses, that result from inherited β-hexosaminidase deficiency .
Methods of Application
The assay uses the conventional fluorogenic substrate 4-methylumbelliferyl-2-acetamido-2-deoxy-β-d-glucopyranoside (MUG). Fluorescent detection of the released 4-methylumbelliferone is carried out at an alkaline pH, where the fluorophor is present in anionic form .
Results or Outcomes
The fluorescence of the released 4-methylumbelliferone can be used to quantify β-hexosaminidase activity. This has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with GM2 gangliosidoses such as Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .
Application in Sanfilippo B Syndrome Testing
Scientific Field
This compound is used in the field of Medical Diagnostics , specifically in Genetic Testing .
Summary of the Application
The compound is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . This application is particularly important for testing for Sanfilippo B Syndrome , a type of mucopolysaccharidosis (MPS III), which is a lysosomal storage disease .
Methods of Application
The assay uses the fluorogenic substrate 4-methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside. The fluorescence of the released 4-methylumbelliferone is measured, which can be used to quantify N-Acetyl-a-D-glucosaminidase activity .
Results or Outcomes
The fluorescence of the released 4-methylumbelliferone can be used to quantify N-Acetyl-a-D-glucosaminidase activity. This has been used to test for Sanfilippo B Syndrome .
Application in Water Quality Testing
Scientific Field
This compound is used in the field of Environmental Science , specifically in Water Quality Testing .
Summary of the Application
The compound 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide has been used to measure the total activity of beta-N-acetylhexosaminidase (NAGase) in water sample filtrates .
Methods of Application
The assay uses the fluorogenic substrate 4-methylumbelliferyl N-acetyl-beta-D-glucosaminide. The fluorescence of the released 4-methylumbelliferone is measured, which can be used to quantify NAGase activity .
Results or Outcomes
The fluorescence of the released 4-methylumbelliferone can be used to quantify NAGase activity. This has been used to measure the total activity of NAGase in water sample filtrates .
Eigenschaften
IUPAC Name |
potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZCFCWZWWIHC-SZSLDHOESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20KNO11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

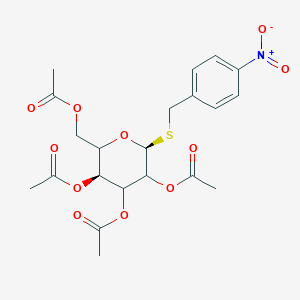
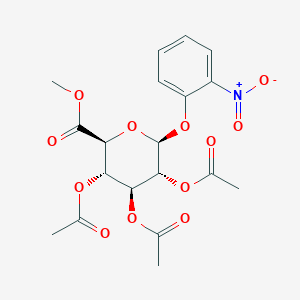
![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
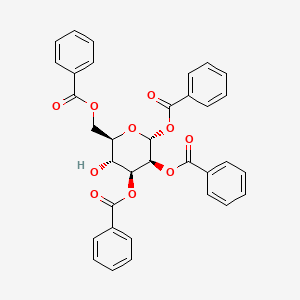
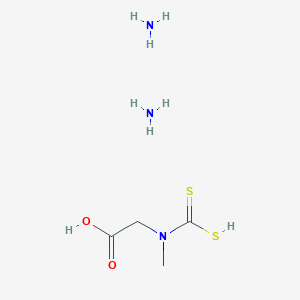
![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
